(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one
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Overview
Description
(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one is a complex heterocyclic compound. It features a pyrano[3,4-c]pyridine core, which is a fused bicyclic system containing both pyridine and pyran rings. The presence of various functional groups such as ethyl, hydroxy, iodo, and methoxy makes this compound highly versatile and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one typically involves multi-step organic synthesis. One common approach is to start with a pyridine derivative and introduce the pyran ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the compound’s purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be employed for purification .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the iodo group, using reducing agents like sodium borohydride.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a deiodinated product
Substitution: Formation of azido or cyano derivatives
Scientific Research Applications
(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for various chemical syntheses .
Mechanism of Action
The mechanism of action of (S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzyme’s catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 4-hydroxy-2-methylpyridine and 6-iodo-2-methoxypyridine share structural similarities.
Pyrano[3,4-c]pyridine derivatives: Compounds such as 4-ethyl-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one without the hydroxy group.
Uniqueness
(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one is unique due to the specific combination of functional groups and the stereochemistry at the 4-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4S)-4-ethyl-4-hydroxy-6-iodo-8-methoxy-1H-pyrano[3,4-c]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO4/c1-3-11(15)7-4-8(12)13-9(16-2)6(7)5-17-10(11)14/h4,15H,3,5H2,1-2H3/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITVYQRBHQNUFA-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC(=NC(=C2COC1=O)OC)I)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=CC(=NC(=C2COC1=O)OC)I)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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